4-ethyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a triazole ring. This compound is characterized by the presence of an ethyl group and a trimethoxyphenyl group, which contribute to its unique chemical properties and potential biological activities. The compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its promising applications in antimicrobial, antifungal, and anticancer research.
The compound is cataloged with the Chemical Abstracts Service registry number 23714-51-4 and is available for research purposes from various chemical suppliers.
The synthesis of 4-ethyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves a cyclization reaction. A common synthetic route includes the following steps:
The reaction conditions are critical for the successful formation of the triazole ring. The use of controlled temperatures and appropriate solvent systems can significantly influence yield and purity.
The molecular formula is , with a molecular weight of approximately 303.36 g/mol. The compound features multiple functional groups that contribute to its reactivity and biological activity.
4-ethyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo several chemical reactions:
The reactivity of the thiol group makes it a valuable site for further chemical modifications. Understanding these reactions allows for the design of derivatives with enhanced biological activity.
Relevant analyses such as infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) confirm the presence of key functional groups and structural integrity .
The compound has several applications across various scientific fields:
4-Ethyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol represents a structurally complex heterocyclic compound with systematic nomenclature that precisely defines its molecular architecture. According to IUPAC conventions, the name designates:
Term | Value | Source |
---|---|---|
Systematic IUPAC Name | 4-Ethyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol | PubChem [1] |
CAS Registry Numbers | 661205 (Parent compound), 305336-64-5 (p-Tolyl variant) | PubChem/Chemscene [1] [5] |
Molecular Formula | C₁₃H₁₇N₃O₃S | PubChem [1] |
Canonical SMILES | SC1=NN=C(N1CC)C2=CC(=C(C(=C2)OC)OC)OC | Sigma-Aldrich [2] |
Structurally, this molecule belongs to the 1,2,4-triazole-3-thiol class, characterized by a triazole ring exhibiting π-electron delocalization and aromaticity. The thiol group at C3 displays thione-thiol tautomerism, allowing it to exist as a thione (C=S, 4H-form) or thiol (C–SH, 1H-form). Crystallographic and spectroscopic analyses confirm that the 4H-tautomer predominates in solid and solution states due to thermodynamic stabilization from the N4-ethyl group . The 3,4,5-trimethoxyphenyl moiety contributes steric bulk and electron-donating effects, influencing electronic distribution and biological interactions [4] [6].
Structural Feature | Chemical Role | Impact on Properties |
---|---|---|
1,2,4-Triazole Ring | Aromatic heterocycle with N1, N2, N4 atoms | Governs tautomerism; participates in hydrogen bonding and metal chelation |
C3-Thiol Group | Tautomeric site (thiol ⇌ thione) | Enhances nucleophilicity; enables disulfide formation |
N4-Ethyl Substituent | Alkyl group on triazole nitrogen | Sterically blocks N4 protonation; modulates lipophilicity (LogP ≈ 3.5) |
3,4,5-Trimethoxyphenyl | Electron-rich aryl ring with symmetric methoxy groups | Facilitates π-stacking; influences bioavailability and target binding |
The investigation of 1,2,4-triazole-3-thiol derivatives originated in the mid-20th century, driven by their synthetic versatility and pharmacological potential. Early work (1960s–1980s) focused on nucleus formation methodologies, particularly cyclization of thiosemicarbazides or hydrazine-carbodithioates under acidic conditions. These routes enabled access to unsubstituted triazole-thiols but offered limited control over N1/N4 regiochemistry . The 1990s saw advances in regioselective synthesis, exemplified by Kuskov-like cyclizations, which allowed targeted N-alkylation and aryl substitution. This period established foundational structure-activity relationship (SAR) principles, noting that lipophilic N4-alkyl groups (e.g., ethyl) enhanced membrane permeability, while aryl substitutions influenced electronic profiles [4] [8].
The discovery of nonsteroidal anti-inflammatory drug (NSAID) derivatives in the 2000s marked a pivotal shift toward pharmacological optimization. Studies demonstrated that 1,2,4-triazole-3-thiol analogs—particularly those with diaryl substitutions—exhibited potent cyclooxygenase-2 (COX-2) inhibition with reduced gastrointestinal toxicity compared to classical NSAIDs. Notably, derivatives bearing 3,4,5-trimethoxyphenyl groups showed enhanced anti-inflammatory activity due to improved target affinity from methoxy-mediated van der Waals interactions [4]. Molecular modeling confirmed that these substituents occupied hydrophobic pockets in COX-2, rationalizing their efficacy [4] .
Time Period | Research Focus | Key Advance | Impact on Target Compound |
---|---|---|---|
1960s–1980s | Core Synthesis | Development of cyclization routes for 1,2,4-triazole-3-thiols | Enabled scaffold accessibility |
1990s | Regioselective Functionalization | Kuskov cyclizations for N4-alkylation and C5-arylation | Permitted introduction of ethyl and trimethoxyphenyl groups |
2000s | Pharmacological Optimization | Identification of anti-inflammatory/analgesic activities in diaryl derivatives | Validated 3,4,5-trimethoxyphenyl as bioactive moiety |
2010s–Present | Mechanism-Based Design | Computational studies of COX-2/triazole-thiol interactions | Rationalized role of trimethoxy groups in target binding |
The emergence of 4-ethyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol as a distinct entity arose from systematic SAR explorations within this framework. Researchers hypothesized that combining an N4-ethyl group (to optimize log P) with a C5-3,4,5-trimethoxyphenyl moiety (to mimic COX-2 pharmacophores) would yield synergistic effects. This design was commercialized by suppliers like Sigma-Aldrich as a "rare and unique chemical" for early-stage drug discovery, reflecting its specialized therapeutic rationale [2] [3]. Current research leverages this scaffold in multi-target ligand development, exploiting its modifiable thiol group for conjugation and its triazole core for heterocyclic hybridization [6] .
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1